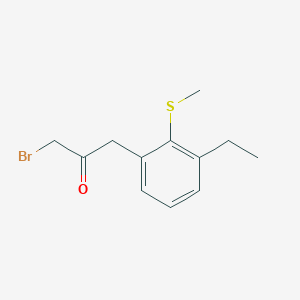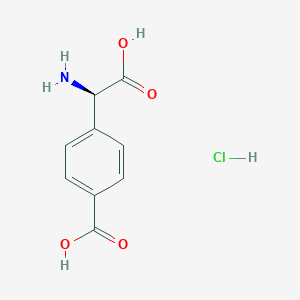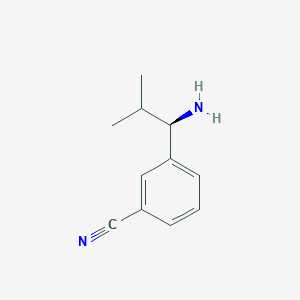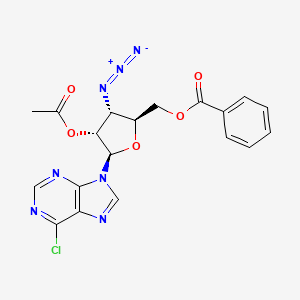
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrOS It is a brominated ketone with a phenyl ring substituted with ethyl and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: 3-(3-ethyl-2-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Bromo-3-(3-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-3-(3-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-Bromo-1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)pyridinium: Contains a pyridinium ring and a chlorophenyl group.
Uniqueness
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15BrOS |
|---|---|
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
1-bromo-3-(3-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-3-9-5-4-6-10(12(9)15-2)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3 |
Clave InChI |
UBMCMRACSNCXSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC(=O)CBr)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)






![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)


![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)



